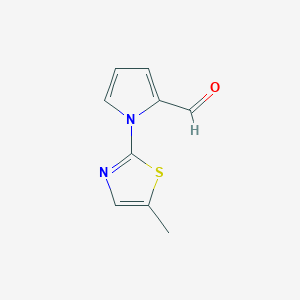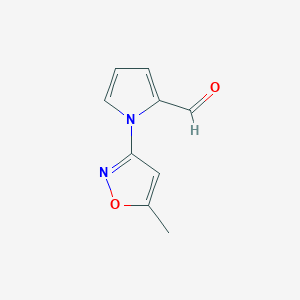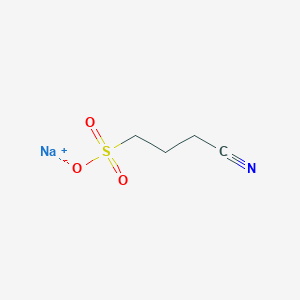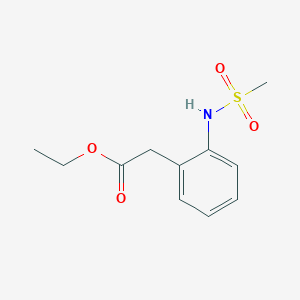
1-(5-methyl-1,3-thiazol-2-yl)-1H-pyrrole-2-carbaldehyde
Overview
Description
1-(5-methyl-1,3-thiazol-2-yl)-1H-pyrrole-2-carbaldehyde is a heterocyclic compound that features both a thiazole and a pyrrole ring The thiazole ring contains sulfur and nitrogen atoms, while the pyrrole ring is a five-membered ring with one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-methyl-1,3-thiazol-2-yl)-1H-pyrrole-2-carbaldehyde can be achieved through a multi-step process. One common method involves the reaction of 5-methyl-1,3-thiazole-2-amine with an appropriate aldehyde under acidic conditions to form the desired product. The reaction typically requires a catalyst, such as silica sulfuric acid, and is carried out in a solvent like glycerol at elevated temperatures (70-80°C) for about an hour .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency. Additionally, the purification process may involve techniques such as recrystallization or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
1-(5-methyl-1,3-thiazol-2-yl)-1H-pyrrole-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The thiazole and pyrrole rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products Formed
Oxidation: 1-(5-methyl-1,3-thiazol-2-yl)-1H-pyrrole-2-carboxylic acid.
Reduction: 1-(5-methyl-1,3-thiazol-2-yl)-1H-pyrrole-2-methanol.
Substitution: Various substituted thiazole and pyrrole derivatives depending on the reagents used.
Scientific Research Applications
1-(5-methyl-1,3-thiazol-2-yl)-1H-pyrrole-2-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Medicine: It is explored for its potential use in drug development, particularly for its ability to interact with biological targets such as enzymes and receptors.
Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 1-(5-methyl-1,3-thiazol-2-yl)-1H-pyrrole-2-carbaldehyde involves its interaction with molecular targets in biological systems. The thiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. For example, it may inhibit DNA gyrase, an enzyme involved in DNA replication, thereby exhibiting antimicrobial activity . The pyrrole ring can also participate in hydrogen bonding and π-π interactions, further contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
5-methyl-1,3-thiazole-2-amine: A precursor in the synthesis of 1-(5-methyl-1,3-thiazol-2-yl)-1H-pyrrole-2-carbaldehyde.
1H-pyrrole-2-carbaldehyde: A compound with a similar pyrrole ring but lacking the thiazole moiety.
2-aminothiazole: A compound with a similar thiazole ring but lacking the pyrrole moiety.
Uniqueness
This compound is unique due to the presence of both thiazole and pyrrole rings in its structure. This dual functionality allows it to participate in a wider range of chemical reactions and interact with multiple biological targets, making it a versatile compound for various applications.
Properties
IUPAC Name |
1-(5-methyl-1,3-thiazol-2-yl)pyrrole-2-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2OS/c1-7-5-10-9(13-7)11-4-2-3-8(11)6-12/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLWVGYZMONLVTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(S1)N2C=CC=C2C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![methyl 4-[(E)-2-cyano-3-ethoxy-3-oxoprop-1-enyl]benzoate](/img/structure/B3041762.png)





![Ethyl (1R,2R)-2-[[(S)-1-Phenylethyl]amino]cyclopentanecarboxylate](/img/structure/B3041770.png)





